5-Bromo-2-iodo-1,3-benzenedicarboxylic acid
Overview
Description
5-Bromo-2-iodo-1,3-benzenedicarboxylic acid, also known as 5-bromo-2-iodoisophthalic acid, is a chemical compound with the molecular formula C8H4BrIO4 and a molecular weight of 370.93 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions . It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid typically involves the bromination and iodination of isophthalic acid. One common method includes the following steps:
Bromination: Isophthalic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-2-iodo-1,3-benzenedicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to form alcohols.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-iodo-1,3-benzenedicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid include:
5-Bromoisophthalic acid: Lacks the iodine atom and has different reactivity and applications.
2-Iodoisophthalic acid: Lacks the bromine atom and has distinct chemical properties.
5-Bromo-2-chloro-1,3-benzenedicarboxylic acid: Contains a chlorine atom instead of iodine, leading to different chemical behavior.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which confer specific reactivity and make it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
5-bromo-2-iodobenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNIHOOTXODNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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